molecular formula C4H8N4O B7869522 5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one

5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B7869522
M. Wt: 128.13 g/mol
InChI Key: PBKRNEMONDWDIV-UHFFFAOYSA-N
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Description

Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.

Preparation Methods

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to form the final product.

    Catalytic Reactions: Catalysts are often used to increase the efficiency and yield of the reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are typically proprietary and developed by chemical manufacturing companies.

Chemical Reactions Analysis

Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies related to cellular processes and biochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compound “5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as:

    Chemical Structure: Similar compounds may have similar core structures or functional groups.

    Reactivity: Similar compounds may undergo similar types of chemical reactions.

    Applications: Similar compounds may be used in similar scientific research applications.

Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.

This article provides a comprehensive overview of compound “this compound”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(1-aminoethyl)-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2(5)3-6-4(9)8-7-3/h2H,5H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKRNEMONDWDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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